Methyl 2-(2,4,5-trichlorophenoxy)propanoate

Description

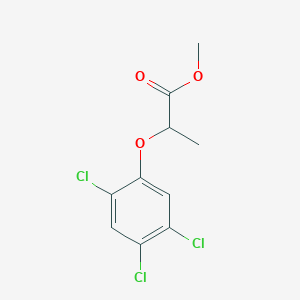

Methyl 2-(2,4,5-trichlorophenoxy)propanoate is a synthetic phenoxypropanoate ester derived from 2-(2,4,5-trichlorophenoxy)propanoic acid (fenoprop). Its molecular formula is C₁₀H₉Cl₃O₃, with a molecular weight of 283.54 g/mol (calculated from ). Structurally, it consists of a methyl ester group attached to the propanoic acid backbone, which is further substituted with a 2,4,5-trichlorophenoxy moiety (SMILES: COC(=O)C(C)Oc1cc(Cl)c(Cl)cc1Cl) .

This compound is primarily used in research settings, particularly in pesticide analysis and environmental toxicology. Its storage requires low temperatures (-18°C), and it is typically dissolved in methanol for laboratory applications .

Propriétés

IUPAC Name |

methyl 2-(2,4,5-trichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O3/c1-5(10(14)15-2)16-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAXYXOJOYIQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863461 | |

| Record name | Fenoprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4841-20-7 | |

| Record name | Fenoprop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004841207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoprop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2,4,5-trichlorophenoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ875VJS7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

Fenoprop-methyl, also known as Fenoprop, is a phenoxy herbicide and a plant growth regulator. Its primary target is the auxin growth hormone indoleacetic acid (IAA) in plants. Auxins are a class of plant hormones that are essential for plant body development, including cell division, growth, and differentiation.

Mode of Action

Fenoprop-methyl mimics the auxin growth hormone indoleacetic acid (IAA). When sprayed on plants, it induces rapid, uncontrolled growth. This rapid and uncontrolled growth eventually leads to the death of the plant, making Fenoprop-methyl an effective herbicide.

Biochemical Pathways

The compound’s mechanism of action involves the mimicry of the auxin growth hormone indoleacetic acid (IAA). Auxins, including IAA, play a crucial role in the regulation of plant growth and development by controlling cell division and elongation. When Fenoprop-methyl is absorbed by the plant, it disrupts these normal growth processes, leading to uncontrolled and unsustainable growth.

Analyse Biochimique

Biochemical Properties

It is known that it acts as a synthetic auxin, affecting nucleic acid biosynthesis and cell elongation

Cellular Effects

The effects of Fenoprop-methyl on various types of cells and cellular processes are not well-documented. As a synthetic auxin, it is likely to influence cell function by affecting cell growth and division. It may also impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a synthetic auxin, it is likely to exert its effects at the molecular level by mimicking the action of natural auxins, which regulate plant growth and development by influencing gene expression, cell division, and cell elongation.

Temporal Effects in Laboratory Settings

Activité Biologique

Methyl 2-(2,4,5-trichlorophenoxy)propanoate, commonly known as a herbicide, has garnered significant attention due to its biological activity and implications in agricultural practices. This article delves into the compound's mechanisms of action, biological effects, environmental impact, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₉Cl₃O

- Molecular Weight : Approximately 283.54 g/mol

- CAS Number : 4841-20-7

The compound features a propanoate structure with a chlorophenoxy group derived from 2,4,5-trichlorophenol. The presence of three chlorine atoms contributes to its unique chemical properties and biological activities.

This compound functions primarily as a plant growth regulator by mimicking the natural plant hormone indoleacetic acid (IAA). This mimicry leads to uncontrolled growth in plants, ultimately resulting in their death. The compound acts on auxin receptors and pathways involved in cell elongation and division, similar to other phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) .

Herbicidal Properties

The primary biological activity of this compound is its herbicidal effect. It disrupts normal plant growth patterns by inducing rapid cell division and elongation. This property has been exploited in agricultural settings for weed control.

Toxicity and Environmental Concerns

While effective as a herbicide, this compound poses risks to non-target organisms and the environment. It is classified as harmful if swallowed and can cause serious eye irritation. The persistence of chlorinated compounds in the environment raises concerns regarding their long-term ecological impacts .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl (2,4-dichlorophenoxy)acetate | Ester | Less toxic; widely used herbicide |

| Methyl (2,4-dichlorophenoxy)propanoate | Ester | Similar herbicidal properties but fewer chlorines |

| 2,4-Dichlorophenoxyacetic Acid | Acid | Commonly used herbicide; more systemic action |

| 2,4,5-Trichlorophenol | Phenol | Precursor to many herbicides; higher toxicity risk |

| 2-(2,4-Dichlorophenoxy)propanoic Acid | Acid | Similar action; less environmental persistence |

The unique chlorination pattern of this compound imparts distinct herbicidal properties while raising concerns regarding environmental impact .

Case Study 1: Environmental Persistence and Degradation

A study conducted on the degradation of this compound revealed significant insights into its environmental behavior. The half-life of the compound in soil was found to vary significantly based on environmental conditions. Notably:

- Half-life : Approximately 4.4 days for the S-(−)-enantiomer and 8.7 days for the R-(+)-enantiomer.

- Degradation Pathway : First-order reaction kinetics were observed during degradation studies .

This rapid degradation suggests that while the compound may pose immediate risks to plant life upon application, its persistence in soil is relatively short-lived.

Case Study 2: Impact on Non-target Species

Research has indicated that this compound can adversely affect non-target plant species. A field study demonstrated that applications led to significant phytotoxicity in surrounding flora not intended for treatment. This raises concerns regarding its use in mixed-crop environments where unintended species may be affected .

Applications De Recherche Scientifique

Herbicidal Properties

Methyl 2-(2,4,5-trichlorophenoxy)propanoate exhibits significant herbicidal activity against a variety of weeds while demonstrating selectivity towards certain crops. The compound is particularly effective against:

- Weeds : Meadow foxtail, wild oats, raygrass, and wild millet.

- Crops : Corn, rice, barley, and wheat.

Efficacy Studies

Research indicates that the application rates of this herbicide range from 0.1 to 3 kg per hectare, with optimal results typically achieved at rates between 0.3 to 1.5 kg/ha. The selective nature of this compound allows for effective weed control with minimal impact on dicotyledon food plants even at higher application rates .

Formulation Methods

The compound can be formulated into various products suitable for agricultural use. Common formulations include:

- Emulsion Concentrates : These contain active ingredients in concentrations ranging from 10% to 95% by weight.

- Wettable Powders : Designed for easy mixing with water before application.

- Dusting Powders and Granulates : Used for direct application to the soil.

The choice of formulation affects the herbicide's efficacy and environmental impact .

Case Study 1: Efficacy in Paddy Fields

In a controlled study conducted in paddy fields, this compound was tested against common aquatic weeds. The results demonstrated a significant reduction in weed biomass compared to untreated controls. The study highlighted the importance of timing in application—post-germination applications yielded better results than pre-germination .

Case Study 2: Impact on Non-target Species

A separate study assessed the impact of this herbicide on non-target species within agricultural ecosystems. The findings indicated that while the compound effectively controlled target weeds, it posed minimal risk to beneficial insects and pollinators when applied according to recommended guidelines .

Safety and Toxicity Considerations

This compound is classified as harmful if swallowed and can cause serious eye irritation. Safety data sheets recommend appropriate handling procedures to mitigate risks associated with exposure during application .

Comparaison Avec Des Composés Similaires

Fenoprop-Butyl (Butyl 2-(2,4,5-Trichlorophenoxy)propanoate)

- Molecular Formula : C₁₃H₁₅Cl₃O₃

- CAS RN : 13557-98-7

- Historically used as a herbicide and plant growth regulator (auxin mimic) . Regulatory Status: Banned under international agreements (e.g., Rotterdam Convention) due to concerns over persistence and toxic impurities like dioxins .

Silvex 2-Ethylhexyl Ester (2-Ethylhexyl 2-(2,4,5-Trichlorophenoxy)propanoate)

- Molecular Formula : C₁₆H₂₁Cl₃O₃ (estimated)

- CAS RN: Not explicitly listed, but structurally analogous to fenoprop derivatives.

- Key Differences: The bulky 2-ethylhexyl group improves solubility in non-polar matrices, making it suitable for emulsifiable herbicide formulations. Like fenoprop-butyl, it is prohibited due to its classification as a 2,4,5-trichlorophenoxypropionyl compound under the Rotterdam Convention .

Fenoprop-Butotyl (2-Butoxyethyl 2-(2,4,5-Trichlorophenoxy)propanoate)

- Molecular Formula : C₁₅H₁₉Cl₃O₄

- CAS RN : 19398-13-1

- Key Differences :

Tributylstannyl 2-(2,4,5-Trichlorophenoxy)propanoate

- Molecular Formula : C₁₉H₂₈Cl₃O₃Sn (estimated)

- CAS RN : 73927-95-4

- Key Differences: Incorporates a tributyltin group, drastically increasing toxicity and environmental persistence. Classified as an organotin compound, it is regulated under OSPAR due to endocrine-disrupting properties .

Comparative Data Table

Key Research Findings

- Toxicity and Persistence : All 2,4,5-TP derivatives, including methyl and butyl esters, are prohibited due to the formation of highly toxic dioxins during thermolysis .

- Structural Impact on Activity: Longer ester chains (e.g., butyl, 2-ethylhexyl) enhance environmental persistence but exacerbate bioaccumulation risks. Methyl esters, while less persistent, are still regulated due to their structural link to fenoprop .

- Analytical Relevance: Methyl 2-(2,4,5-TCP)propanoate is used in EPA Method 1311 for toxicity characteristic leaching procedure (TCLP) analysis, highlighting its role in environmental monitoring despite restrictions .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 2-(2,4,5-trichlorophenoxy)propanoate, and how do they influence experimental design?

- Answer: The compound has a molecular weight of 281.96 g/mol (exact mass: 281.9617) and a SMILES representation of

COC(=O)C(C)Oc1cc(Cl)c(Cl)cc1Cl. It is slightly soluble in water, necessitating the use of organic solvents (e.g., methanol) for dissolution in laboratory settings . Its trichlorophenoxy moiety contributes to stability but may complicate purification due to potential byproducts. Researchers should prioritize solvent selection (e.g., ethanol for recrystallization) and temperature control during synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer: Key protocols include:

- Use of fume hoods and engineering controls to limit airborne exposure .

- Immediate access to eye wash stations and emergency showers for skin/eye contact .

- Regular monitoring of airborne concentrations and adherence to exposure limits .

- Prohibition of eating/drinking in lab areas and mandatory handwashing post-handling .

Q. What is a methodological approach for synthesizing this compound?

- Answer: Adapt esterification protocols from analogous compounds (e.g., 2,4-dichlorophenoxy acetate):

- React 2,4,5-trichlorophenoxypropanoic acid with methanol in the presence of concentrated sulfuric acid under reflux (4–6 hours) .

- Quench the reaction in ice water, isolate the product via filtration, and recrystallize from ethanol to improve purity .

- Monitor reaction progress using TLC or HPLC to detect unreacted starting materials .

Advanced Research Questions

Q. Which advanced analytical techniques are suitable for characterizing this compound and its impurities?

- Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular identity using exact mass measurements (e.g., 281.9617) .

- Nuclear Magnetic Resonance (NMR): Assign stereochemistry and verify substituent positions (e.g., chlorophenoxy group) .

- HPLC with Reference Standards: Compare retention times and UV spectra against certified impurities (e.g., propanoic acid derivatives) to detect byproducts .

Q. How can researchers resolve discrepancies in reported toxicity or environmental persistence data for this compound?

- Answer:

- Conduct controlled biodegradation studies under varying pH, temperature, and microbial conditions to assess environmental half-life .

- Validate toxicity assays (e.g., Daphnia magna or algal growth inhibition) using standardized OECD protocols to minimize inter-lab variability .

- Cross-reference data with structural analogs (e.g., Silvex) to identify trends in chlorophenoxy compound behavior .

Q. What strategies are effective for impurity profiling during large-scale synthesis?

- Answer:

- Quality-by-Design (QbD): Optimize reaction parameters (e.g., catalyst loading, solvent ratios) to suppress side reactions .

- Chiral Chromatography: Resolve enantiomeric impurities if stereochemical purity is critical .

- Stability-Indicating Methods: Use accelerated degradation studies (e.g., heat/humidity) to identify degradation products .

Q. What methodologies assess the ecological impact of this compound in non-target organisms?

- Answer:

- Microcosm Studies: Evaluate soil/water systems for bioaccumulation using LC-MS/MS to quantify residual concentrations .

- Transcriptomic Analysis: Identify gene expression changes in model organisms (e.g., zebrafish) exposed to sublethal doses .

- QSAR Modeling: Predict ecotoxicity endpoints based on chlorophenoxy substituent patterns .

Q. How should stability studies be designed to ensure long-term storage viability?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.